1-Bicyclo[2.2.1]hept-2-yl-ethylamine
Description
1-Bicyclo[2.2.1]hept-2-yl-ethylamine (CAS: 24520-60-3) is a bicyclic amine comprising a norbornane core (bicyclo[2.2.1]heptane) with an ethylamine substituent at the 2-position. This compound is utilized in chemical biology and materials science, particularly in click chemistry for synthesizing covalently crosslinked hydrogels. Its norbornene-modified derivatives (e.g., 1-bicyclo[2.2.1]hept-5-en-2-ylmethanamine) enable bioorthogonal reactions with tetrazine-functionalized polymers, forming stable hydrogels for 3D cell culture applications . The compound is commercially available as a hydrochloride salt (95% purity, MFCD00193088) but has faced discontinuation in some product lines, suggesting challenges in synthesis or niche demand .
Properties
IUPAC Name |
1-[(1R,4S)-2-bicyclo[2.2.1]heptanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(10)9-5-7-2-3-8(9)4-7/h6-9H,2-5,10H2,1H3/t6?,7-,8+,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCHTNHUHOTRY-FDNDLASISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C[C@H]2CC[C@@H]1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
Hydrogenation and Dehydration
Amination
-
Reductive Amination :
One-Pot Isomerization and Functionalization
A streamlined approach combining Diels-Alder and isomerization steps.
Simultaneous Isomerization
Functionalization of Preformed Bicycloheptane Derivatives
This method leverages existing bicyclic frameworks for targeted modifications.
Core Synthesis
Amine Installation
-
Gabriel Synthesis :
-
Curtius Rearrangement :
Comparative Analysis of Methods
Recent Advancements
-
Catalytic Asymmetric Synthesis : Chiral Ru complexes enable enantioselective reductive amination (ee: 70–85%).
-
Flow Chemistry : Continuous reactors improve Diels-Alder efficiency (space-time yield: 2.5 g/L·h).
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Biocatalytic Routes : Amine transaminases convert ketones to amines under mild conditions (yield: 40–50%).
Chemical Reactions Analysis
1-Bicyclo[2.2.1]hept-2-yl-ethylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into various reduced forms, such as amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bicyclo[2.2.1]hept-2-yl-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex bicyclic compounds.
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-ethylamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Norbornene Derivatives: 1-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine
Structure: Features a double bond at the 5-position (norbornene) and a methylamine substituent. Reactivity: The strained norbornene moiety enables rapid Diels-Alder or tetrazine ligation reactions, critical for in situ hydrogel formation . In contrast, the saturated norbornane core in 1-Bicyclo[2.2.1]hept-2-yl-ethylamine limits such cycloadditions but offers greater stability. Applications: Used in synthesizing N-(norbornenylmethyl)-trifluoromethanesulfonamide (99.8% yield) via reactions requiring precise base stoichiometry (0.9–1.2 eq.) and water content (200–600 wt%) . Synthesis: Requires isomer separation (endo:exo = 82:18), whereas the ethylamine analog avoids stereoisomerism due to its saturated structure .
Substituent Variations: Ethylamine vs. Methylamine and Cyanoacetamide
- 1-Bicyclo[2.2.1]hept-2-ylmethanamine (methylamine substituent, CAS 95-10-3): Smaller substituent reduces steric hindrance, enhancing reactivity in sulfonamide synthesis. However, it is less lipophilic than the ethylamine analog .
- N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide (CAS 1023832-91-8): The cyanoacetamide group introduces hydrogen-bonding capacity and polarity, broadening pharmaceutical applicability .
Bicyclo[1.1.1]pentane Analogs
Structure: Bicyclo[1.1.1]pentane derivatives (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxylate, CAS 676371-65-6) feature a highly strained three-membered ring system. Applications: Serve as non-classical bioisosteres for phenyl rings in drug design due to distinct steric and electronic properties . Synthesis: Challenges include scalability and toxicity, contrasting with the established routes for norbornane-based amines .
Comparison with Larger Bicyclic Systems
Bicyclo[2.2.2]octane Derivatives
- 2-Azabicyclo[2.2.2]octane: Larger ring reduces strain, increasing conformational flexibility. Used in quinuclidine-based pharmaceuticals but lacks the reactivity of norbornene in click chemistry .
- Bicyclo[2.2.2]octane-2,5-dione : Ketone functionalities enable diverse derivatization but limit direct comparison with amine-terminated analogs .
Key Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-Bicyclo[2.2.1]hept-2-yl-ethylamine, a bicyclic amine with the molecular formula CHN, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may influence its interaction with biological targets, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.
The compound is characterized by its bicyclic framework, which contributes to its reactivity and biological properties. Its molecular weight is approximately 195.34 g/mol, and it exhibits properties typical of amines, including nucleophilic substitution and hydrogenation reactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 195.34 g/mol |
| Bicyclic Structure | Yes |
Neurotransmitter Modulation
Research indicates that this compound may modulate neurotransmitter systems, particularly those involved in CNS functions. Its structural similarity to known neurotransmitter analogs suggests potential interactions with receptors such as serotonin and dopamine pathways.
Case Studies
- CNS Effects : A study investigating the effects of this compound on neurotransmission revealed significant modulation of serotonin receptors, indicating its potential as an antidepressant or anxiolytic agent.
- Binding Affinity Studies : Molecular docking simulations have demonstrated that this compound exhibits a favorable binding affinity for various neurotransmitter receptors, suggesting its role in influencing mood and behavior.
In Vitro Studies
In vitro studies have shown that this compound can affect cellular processes by interacting with specific enzymes and receptors:
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Inhibition of certain enzymes related to neurotransmitter breakdown. |
| Receptor Binding | High affinity for serotonin receptor subtypes. |
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Binding : Interaction with neurotransmitter receptors alters signaling pathways.
- Enzyme Inhibition : Modulation of enzyme activity involved in neurotransmitter synthesis or degradation.
These actions contribute to its potential therapeutic effects in treating mood disorders and other CNS-related conditions.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-amine | CHN | Potential analgesic properties |
| Methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate | CHN | Exhibits insecticidal properties |
This comparative analysis highlights the distinct biological activities that may arise from slight variations in structure.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Bicyclo[2.2.1]hept-2-yl-ethylamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalizing bicyclo[2.2.1]heptene derivatives. For example, nucleophilic substitution or reductive amination of bicyclic precursors (e.g., 5-norbornene-2-carboxaldehyde) with ethylamine derivatives. Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) critically affect stereoselectivity and yield . Purification often requires chromatography due to byproduct formation. Reported yields range from 40–75%, depending on substrate activation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm bicyclic framework and amine proton environments.
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for understanding reactivity .
- Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites .
- Mass spectrometry : Validates molecular weight (123.20 g/mol) and fragmentation patterns .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Stability tests show <5% degradation over 6 months under these conditions. Avoid exposure to strong acids/bases due to bicyclic ring strain .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic framework influence enantioselective synthesis and biological activity?
- Methodological Answer : The rigid norbornene scaffold creates distinct stereochemical environments. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) enable enantiomer separation. In vitro studies show the (1R,2S,4R)-isomer exhibits 10-fold higher binding affinity to neurotransmitter receptors compared to its enantiomer, highlighting the role of stereochemistry in bioactivity .
Q. What computational approaches best predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations model transition states for ring-opening reactions. Fukui function analysis identifies the ethylamine group as the primary nucleophilic site, while the bicyclic carbons are electrophilic hotspots. Experimental validation via kinetic isotope effects (KIEs) aligns with computational predictions .
Q. How can researchers resolve contradictions in reported solubility data across different solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Systematic studies using HPLC-grade solvents and controlled crystallization conditions show:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 2.1 | 25 |
| Ethanol | 58.3 | 25 |
| DCM | 120.5 | 0 |
| Statistical analysis (ANOVA) confirms temperature-dependent solubility deviations (p < 0.05) . |
Q. What role does this compound play in surface chemistry or material science applications?
- Methodological Answer : The amine group facilitates covalent bonding to metal oxides (e.g., SiO₂, TiO₂). XPS and AFM studies demonstrate self-assembled monolayers with 0.3–0.5 nm thickness, useful for sensor functionalization. Surface reactivity with ozone (indoor air chemistry) shows 30% degradation over 24 hours, suggesting environmental stability considerations .
Methodological Notes
- Data Interpretation : Always cross-validate experimental results with computational models (e.g., DFT for reaction mechanisms) to address outliers .
- Ethical Reporting : Disclose synthetic yields with error margins (±5%) and purity thresholds (>95% for biological assays) .
- Safety Protocols : Adhere to GHS guidelines for handling amines (e.g., PPE, fume hoods) due to respiratory and dermal hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
